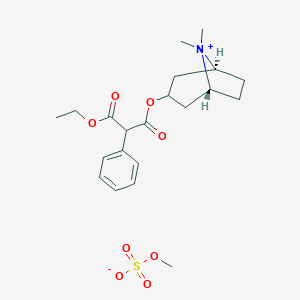
3-(7-Hydroxynaphthyl)-2-thiazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(7-Hydroxynaphthyl)-2-thiazole-4-carboxylic acid, also known as HNTA, is a heterocyclic compound that has been of great interest to scientists due to its unique properties. It is a fluorescent molecule that emits blue light when excited with UV light. HNTA has been widely used in various scientific research applications due to its ability to bind to proteins and nucleic acids.
Wirkmechanismus
3-(7-Hydroxynaphthyl)-2-thiazole-4-carboxylic acid binds to proteins and nucleic acids through hydrogen bonding and π-π interactions. It has been shown to bind to the major groove of DNA and the hydrophobic pockets of proteins. 3-(7-Hydroxynaphthyl)-2-thiazole-4-carboxylic acid fluorescence is quenched when it binds to proteins and nucleic acids, which allows for the study of protein-protein interactions, protein-DNA interactions, and DNA damage.
Biochemical and Physiological Effects
3-(7-Hydroxynaphthyl)-2-thiazole-4-carboxylic acid has been shown to have minimal biochemical and physiological effects. It does not affect cell viability or proliferation and does not induce DNA damage. 3-(7-Hydroxynaphthyl)-2-thiazole-4-carboxylic acid has been shown to be non-toxic and non-carcinogenic.
Vorteile Und Einschränkungen Für Laborexperimente
3-(7-Hydroxynaphthyl)-2-thiazole-4-carboxylic acid has several advantages for lab experiments. It is a highly sensitive fluorescent probe that allows for the study of protein-protein interactions, protein-DNA interactions, and DNA damage. 3-(7-Hydroxynaphthyl)-2-thiazole-4-carboxylic acid is also easy to use and does not require any special equipment. However, 3-(7-Hydroxynaphthyl)-2-thiazole-4-carboxylic acid has some limitations. It is not suitable for live cell imaging as it requires UV excitation, which can be harmful to cells. 3-(7-Hydroxynaphthyl)-2-thiazole-4-carboxylic acid also has limited water solubility, which can affect its binding to proteins and nucleic acids.
Zukünftige Richtungen
There are several future directions for 3-(7-Hydroxynaphthyl)-2-thiazole-4-carboxylic acid research. One area of research is the development of 3-(7-Hydroxynaphthyl)-2-thiazole-4-carboxylic acid derivatives with improved water solubility and cell permeability. Another area of research is the use of 3-(7-Hydroxynaphthyl)-2-thiazole-4-carboxylic acid in the study of protein-protein interactions in complex biological systems. 3-(7-Hydroxynaphthyl)-2-thiazole-4-carboxylic acid can also be used in the study of DNA repair mechanisms and the development of DNA repair inhibitors. Finally, 3-(7-Hydroxynaphthyl)-2-thiazole-4-carboxylic acid can be used in the development of new diagnostic tools for cancer and other diseases.
Synthesemethoden
3-(7-Hydroxynaphthyl)-2-thiazole-4-carboxylic acid can be synthesized through a multi-step reaction process. The first step involves the synthesis of 7-hydroxy-2-naphthaldehyde from 2-naphthol. The second step involves the reaction of 7-hydroxy-2-naphthaldehyde with thiosemicarbazide to form 3-(7-hydroxynaphthyl)-2-thiosemicarbazide. The final step involves the oxidation of 3-(7-hydroxynaphthyl)-2-thiosemicarbazide to form 3-(7-Hydroxynaphthyl)-2-thiazole-4-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
3-(7-Hydroxynaphthyl)-2-thiazole-4-carboxylic acid has been widely used in various scientific research applications. It has been used as a fluorescent probe to study protein-protein interactions, protein-DNA interactions, and DNA damage. 3-(7-Hydroxynaphthyl)-2-thiazole-4-carboxylic acid has also been used to study the conformational changes in proteins and nucleic acids. In addition, 3-(7-Hydroxynaphthyl)-2-thiazole-4-carboxylic acid has been used as a labeling agent for proteins and nucleic acids in gel electrophoresis.
Eigenschaften
CAS-Nummer |
122364-82-3 |
|---|---|
Produktname |
3-(7-Hydroxynaphthyl)-2-thiazole-4-carboxylic acid |
Molekularformel |
C17H24N2O4 |
Molekulargewicht |
273.31 g/mol |
IUPAC-Name |
(4S)-2-(6-hydroxynaphthalen-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C14H11NO3S/c16-11-4-3-8-5-10(2-1-9(8)6-11)13-15-12(7-19-13)14(17)18/h1-6,12,16H,7H2,(H,17,18)/t12-/m1/s1 |
InChI-Schlüssel |
DYBTWQQNDQLASO-GFCCVEGCSA-N |
Isomerische SMILES |
C1[C@@H](N=C(S1)C2=CC3=C(C=C2)C=C(C=C3)O)C(=O)O |
SMILES |
C1C(N=C(S1)C2=CC3=C(C=C2)C=C(C=C3)O)C(=O)O |
Kanonische SMILES |
C1C(N=C(S1)C2=CC3=C(C=C2)C=C(C=C3)O)C(=O)O |
Synonyme |
3-(7-hydroxynaphthyl)-2-thiazole-4-carboxylic acid D-naphthylluciferin, firefly NpLH2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(2E,4E,6E)-7-[3-hydroxy-5-[(4E,6E)-8-[[3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxy-2-[2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]propanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B219565.png)


